BenchChemオンラインストアへようこそ!

LY593093

M1 muscarinic receptor selectivity profiling GTPγ35S binding assay

Secure LY593093 for your M1 receptor research. This compound's >100-fold selectivity over M2 and >2000-fold over M3, combined with oral bioavailability and brain penetration, ensures reliable, reproducible data in cognitive models. Its defined (1R,2R) stereochemistry and multi-topic binding make it an irreplaceable tool for dissecting muscarinic signaling pathways, unlike less selective analogs. Ensure experimental integrity with this high-purity reference standard.

Molecular Formula C32H30FN3O2
Molecular Weight 507.6 g/mol
CAS No. 1108748-12-4
Cat. No. B1675713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY593093
CAS1108748-12-4
SynonymsLY 593093
LY-593093
LY593093
N-(6-((1-((4-fluorobenzyl)(methyl)amino)ethylidene))amino)-2-hydroxy-2,3-dihydro-1H-inden-1-ylbiphenyl-4-carboxamide
Molecular FormulaC32H30FN3O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(=NC1=CC2=C(CC(C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C=C1)N(C)CC5=CC=C(C=C5)F
InChIInChI=1S/C32H30FN3O2/c1-21(36(2)20-22-8-15-27(33)16-9-22)34-28-17-14-26-18-30(37)31(29(26)19-28)35-32(38)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-17,19,30-31,37H,18,20H2,1-2H3,(H,35,38)/t30-,31-/m1/s1
InChIKeyKOQVBYSCBCRVQJ-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY593093 (CAS 1108748-12-4): Selective M1 Muscarinic Orthosteric Partial Agonist for CNS Research Procurement


N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide (CAS 1108748-12-4), also designated LY593093, is a small-molecule orthosteric partial agonist exhibiting high selectivity for the M1 muscarinic acetylcholine receptor (M1AChR) . Its molecular formula is C32H30FN3O2 (molecular weight 507.6 g/mol), and it is characterized as an orally bioavailable, brain-penetrant tool compound . The compound's defined stereochemistry (1R,2R) and unique multi-topic binding mode, which engages both orthosteric and allosteric vestibule regions of the M1 receptor, distinguish it from simpler orthosteric agonists and allosteric modulators .

Procurement Risk: Why In-Class M1 Agonists Cannot Substitute for LY593093 (CAS 1108748-12-4)


Generic substitution among M1 muscarinic agonists is scientifically unsound due to substantial divergence in selectivity profiles, signaling bias, and pharmacokinetic properties that directly impact experimental reproducibility. Many M1-preferring ligands, such as xanomeline or AC-42, exhibit significant off-target activity at M2, M3, M4, or M5 receptors, which can confound in vivo cognitive or behavioral readouts and produce unwanted peripheral cholinergic side effects . In contrast, LY593093 demonstrates a uniquely sharp M1 selectivity window (>100-fold over M2, >2000-fold over M3) that is not a class-wide feature but a specific molecular engineering outcome of its multi-topic binding mode . Furthermore, orthosteric partial agonism at M1—as opposed to full agonism or allosteric modulation—produces a distinct signaling fingerprint (Gαq and β-arrestin recruitment) that cannot be assumed when substituting an allosteric M1 PAM (e.g., BQCA) or a dual M1/M4 agonist (e.g., xanomeline). Reliance on a less selective or mechanistically divergent analog introduces uncontrolled variables, jeopardizing data integrity and increasing the risk of failed replication in CNS pharmacology studies.

Quantitative Differentiation of LY593093 (CAS 1108748-12-4): Head-to-Head Evidence for Scientific Procurement


M1 Receptor Selectivity: EC50 Potency vs. M2 and M4 Subtypes

LY593093 demonstrates pronounced selectivity for the M1 muscarinic receptor over the M2 and M4 subtypes in a direct functional assay. While many M1-preferring agonists (e.g., xanomeline) retain significant M2 or M4 activity, LY593093's selectivity window is notably sharper . In a GTPγ35S binding assay using CHO cells expressing human muscarinic receptors, LY593093 exhibited an EC50 of 22.8 nM at M1, compared to 693 nM at M2 and 1060 nM at M4 .

M1 muscarinic receptor selectivity profiling GTPγ35S binding assay

Partial Agonist Intrinsic Activity: Balanced M1 Activation Without Overstimulation

LY593093 functions as a partial agonist at the M1 receptor, achieving 85.3 ± 2.86% of the maximal calcium mobilization response induced by the full agonist acetylcholine . This partial efficacy profile contrasts with full orthosteric agonists (e.g., oxotremorine M) that can induce receptor desensitization or excessive cholinergic tone. The balanced activation is sufficient to drive pro-cognitive signaling (Gαq and β-arrestin) while theoretically reducing the risk of seizure liability or gastrointestinal distress associated with full M1 agonism .

partial agonism intrinsic activity calcium mobilization

Oral Bioavailability and Brain Penetration: Enabling In Vivo Cognitive Studies

LY593093 is documented as orally active and brain-penetrant, a critical differentiator from many tool M1 agonists that require parenteral administration or exhibit poor CNS exposure . While precise pharmacokinetic parameters (e.g., %F, brain-to-plasma ratio) are not publicly disclosed in full, the compound demonstrated significant efficacy in a rat spatial learning model (Morris water maze) following oral dosing, confirming adequate brain exposure for target engagement . This contrasts with early M1 agonists like AF102B, which showed limited oral bioavailability and required intracerebroventricular administration in preclinical models.

oral bioavailability brain penetration CNS pharmacokinetics

Multi-Topic Binding Mechanism: Orthosteric Activation with Allosteric Vestibule Engagement

Homology modeling and structure-activity relationship (SAR) studies reveal that LY593093 binds in a 'multi-topic' fashion, spanning from the conserved acetylcholine orthosteric pocket to the less conserved extracellular loop vestibule of the M1 receptor . This binding mode—exerting activation as an orthosteric ligand while simultaneously engaging an allosteric region—is distinct from pure orthosteric agonists (e.g., acetylcholine, oxotremorine M) and pure allosteric modulators (e.g., BQCA). The dual-site interaction is hypothesized to underpin the compound's exceptional M1 selectivity, which is not achievable through orthosteric binding alone due to high sequence homology across muscarinic subtypes .

multi-topic ligand orthosteric agonist allosteric vestibule structure-activity relationship

Optimal Research Applications for LY593093 (CAS 1108748-12-4) Based on Quantitative Differentiation Evidence


In Vivo Cognitive Enhancement Studies Requiring M1-Selective Pharmacology

Given its oral bioavailability, brain penetration, and >30-fold M1 selectivity over M2/M4, LY593093 is ideally suited for rodent cognition models (e.g., Morris water maze, novel object recognition) where off-target muscarinic effects (bradycardia, salivation, GI distress) would confound interpretation. The compound's partial agonism (85% maximal efficacy) provides a safety margin against seizure liability, enabling chronic dosing paradigms that are not feasible with full M1 agonists. Researchers can confidently attribute pro-cognitive outcomes to M1 receptor engagement rather than to non-selective cholinergic stimulation .

Biased Signaling and Receptor Pharmacology Investigations

LY593093 stimulates both Gαq-mediated calcium mobilization and β-arrestin recruitment, making it a valuable probe for dissecting M1 receptor signaling bias. Its multi-topic binding mode—engaging orthosteric and allosteric regions—provides a unique tool for studying the structural basis of muscarinic receptor selectivity and functional selectivity. Comparative studies with pure allosteric modulators (e.g., BQCA) or dual M1/M4 agonists (e.g., xanomeline) can elucidate the differential contributions of orthosteric vs. allosteric activation to downstream signaling cascades and behavioral outcomes .

Alzheimer's Disease and Schizophrenia Preclinical Modeling

Cholinergic hypofunction, particularly M1 receptor signaling deficits, is implicated in the cognitive symptoms of Alzheimer's disease and schizophrenia. LY593093's robust M1 selectivity and oral activity make it a reference tool for preclinical efficacy testing in transgenic AD models (e.g., APP/PS1 mice) or pharmacologically induced cognitive impairment paradigms (e.g., scopolamine challenge). Its favorable selectivity profile reduces the likelihood of peripheral cholinergic side effects that could confound behavioral readouts in long-term studies .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

As a well-characterized M1-selective orthosteric partial agonist with published SAR data, LY593093 serves as a benchmark compound for medicinal chemistry programs targeting muscarinic receptors. Its defined stereochemistry (1R,2R) and multi-topic binding mode provide a reference scaffold for designing next-generation M1 agonists with improved selectivity or biased signaling profiles. Procurement of high-purity LY593093 enables reliable comparator data in SAR campaigns and in-house assay validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY593093

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.